Cas no 944900-79-2 (Tert-butyl (5-acetylpyridin-2-YL)carbamate)

Tert-butyl (5-acetylpyridin-2-yl)carbamate is a versatile intermediate in organic synthesis, particularly valued for its role in pharmaceutical and agrochemical applications. The tert-butyloxycarbonyl (Boc) protecting group enhances stability, allowing selective manipulation of functional groups under mild conditions. The acetyl substituent on the pyridine ring provides a reactive site for further derivatization, making it useful in constructing complex heterocyclic frameworks. Its well-defined structure and high purity ensure reproducibility in synthetic routes. This compound is particularly advantageous in peptide coupling and nucleoside chemistry, where controlled deprotection is critical. Proper handling under inert conditions is recommended to preserve its integrity.
Tert-butyl (5-acetylpyridin-2-YL)carbamate structure
944900-79-2 structure
Product Name:Tert-butyl (5-acetylpyridin-2-YL)carbamate
CAS No:944900-79-2
MF:C12H16N2O3
MW:236.267043113708
CID:6430568
PubChem ID:53419905
Update Time:2025-05-21

Tert-butyl (5-acetylpyridin-2-YL)carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-6201475
    • tert-butyl N-(5-acetylpyridin-2-yl)carbamate
    • 207926-28-1
    • 944900-79-2
    • DTXSID90697544
    • AB60275
    • Carbamic acid, N-(5-acetyl-2-pyridinyl)-, 1,1-dimethylethyl ester
    • (5-Acetylpyridin-2-yl)carbamic acid tert-butyl ester
    • TERT-BUTYL (5-ACETYLPYRIDIN-2-YL)CARBAMATE
    • (5-Acetyl-pyridin-2-yl)-carbamic acid tert-butyl ester
    • Tert-butyl (5-acetylpyridin-2-YL)carbamate
    • MDL: MFCD10697698
    • Inchi: 1S/C12H16N2O3/c1-8(15)9-5-6-10(13-7-9)14-11(16)17-12(2,3)4/h5-7H,1-4H3,(H,13,14,16)
    • InChI Key: VXJHAANTFMDWBJ-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC(C(C)=O)=CN=1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 236.11609238g/mol
  • Monoisotopic Mass: 236.11609238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 68.3Ų

Experimental Properties

  • Density: 1.162±0.06 g/cm3(Predicted)
  • Boiling Point: 339.2±27.0 °C(Predicted)
  • pka: 12.03±0.70(Predicted)

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Additional information on Tert-butyl (5-acetylpyridin-2-YL)carbamate

Professional Introduction to Tert-butyl (5-acetylpyridin-2-YL)carbamate (CAS No. 944900-79-2)

Tert-butyl (5-acetylpyridin-2-YL)carbamate, with the chemical formula C11H13NO3, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 944900-79-2, has garnered attention due to its versatile applications in drug development and as an intermediate in the synthesis of more complex molecules. The structural integrity of this molecule, featuring a tert-butyl group and an acetylpyridine moiety, makes it a valuable candidate for further chemical manipulation and functionalization.

The tert-butyl group, known for its steric hindrance and stability, plays a crucial role in enhancing the metabolic stability of pharmaceutical compounds. This characteristic is particularly beneficial in the design of drugs that require prolonged circulation within the body to maintain efficacy. In contrast, the acetylpyridine component contributes to the molecule's solubility and interaction with biological targets, making it an attractive scaffold for medicinal chemists.

In recent years, there has been a surge in research focusing on pyridine derivatives due to their broad spectrum of biological activities. Pyridine-based compounds are known to exhibit properties such as antimicrobial, anti-inflammatory, and anticancer effects. The introduction of an acetyl group at the 5-position of pyridine enhances its reactivity and potential for further derivatization, opening up numerous possibilities for structural optimization.

The carbamate functional group in Tert-butyl (5-acetylpyridin-2-YL)carbamate adds another layer of versatility to this compound. Carbamates are widely used in pharmaceuticals due to their ability to form stable amide-like bonds with biological molecules. This property makes them useful in the development of enzyme inhibitors and receptor modulators. The tert-butyl carbamate moiety specifically is known for its ability to improve pharmacokinetic profiles by reducing susceptibility to enzymatic degradation.

Recent studies have highlighted the importance of Tert-butyl (5-acetylpyridin-2-YL)carbamate in the synthesis of novel therapeutic agents. For instance, researchers have utilized this compound as a key intermediate in the development of small-molecule inhibitors targeting specific enzymes involved in cancer progression. The acetylpyridine moiety has been shown to interact with active sites of enzymes such as kinases and phosphodiesterases, thereby inhibiting their activity and potentially reversing tumor growth.

The compound's structural features also make it suitable for use in drug discovery campaigns aimed at identifying new leads with improved pharmacological properties. By leveraging computational methods such as molecular docking and virtual screening, scientists can rapidly assess the binding affinity of Tert-butyl (5-acetylpyridin-2-YL)carbamate to various biological targets. This approach has led to the identification of several promising candidates that are being further investigated in preclinical studies.

In addition to its role in drug development, Tert-butyl (5-acetylpyridin-2-YL)carbamate has found applications in agrochemical research. Pyridine derivatives are commonly used in pesticides due to their ability to disrupt metabolic pathways in pests while maintaining low toxicity to non-target organisms. The unique combination of functional groups in this compound makes it a valuable building block for designing next-generation agrochemicals that are more effective and environmentally friendly.

The synthesis of Tert-butyl (5-acetylpyridin-2-YL)carbamate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex pyridine core efficiently. These methods not only improve yield but also minimize unwanted byproducts, ensuring high purity levels necessary for pharmaceutical applications.

Ongoing research continues to explore new derivatives of Tert-butyl (5-acetylpyridin-2-YL)carbamate with enhanced biological activities. By modifying specific functional groups or introducing additional moieties, scientists aim to develop compounds that exhibit superior therapeutic efficacy and reduced side effects. Collaborative efforts between academic institutions and pharmaceutical companies are crucial in accelerating these discoveries and bringing new treatments to patients worldwide.

The future prospects for Tert-butyl (5-acetylpyridin-2-YL)carbamate are promising, given its multifaceted utility across different fields of chemistry and biology. As our understanding of molecular interactions continues to grow, so does the potential for this compound to contribute to innovative solutions in medicine and agriculture. Continued investment in research and development will be essential in realizing these possibilities and unlocking the full potential of this remarkable molecule.

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